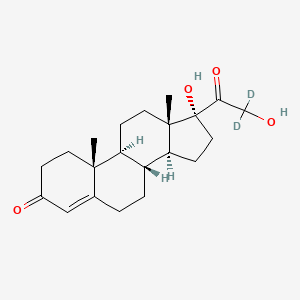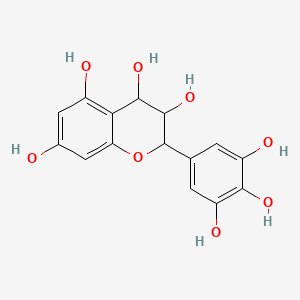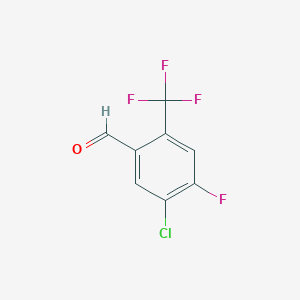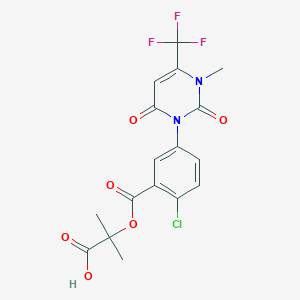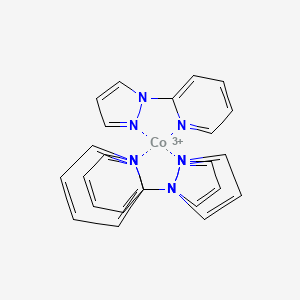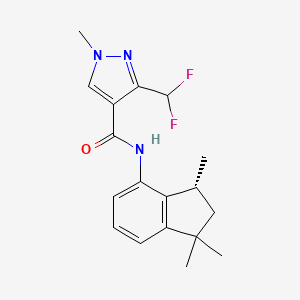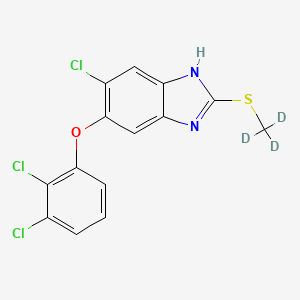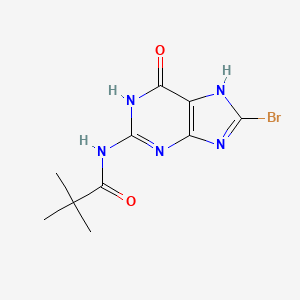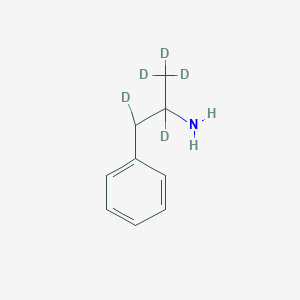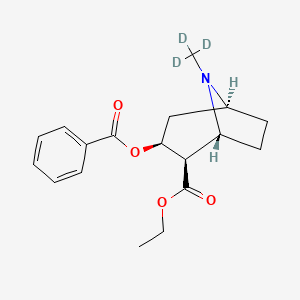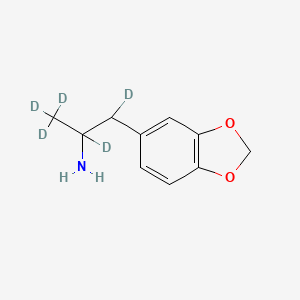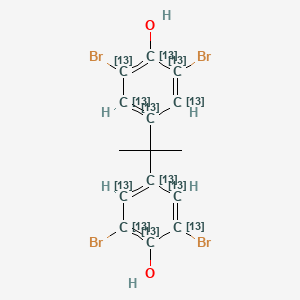
3,3',5,5'-Tetrabromobisphenol A-13C12
Übersicht
Beschreibung
3,3’,5,5’-Tetrabromobisphenol A, also known as TBBPA, is a brominated derivative of bisphenol A commonly used as a flame retardant . It finds applications in a variety of consumer products ranging from fabrics to plastics and electronics .
Molecular Structure Analysis
The molecular structure of 3,3’,5,5’-Tetrabromobisphenol A consists of two phenol groups connected by a carbon bridge, with each phenol group having two bromine atoms attached . The linear formula is (CH3)2C[C6H2(Br)2OH]2 .Physical And Chemical Properties Analysis
3,3’,5,5’-Tetrabromobisphenol A has a molecular weight of 543.87 . It has a melting point of 178-181 °C . It’s worth noting that it’s not likely to be mobile in the environment due to its low water solubility .Wissenschaftliche Forschungsanwendungen
Microbial Culture and Reductive Debromination
A study by Arbeli and Ronen (2003) explored the use of microbial cultures for the reductive debromination of Tetrabromobisphenol-A, a flame retardant used in various plastic polymers. They found that anaerobic microorganisms from contaminated sediment could debrominate tetrabromobisphenol-A to bisphenol-A, identifying intermediate metabolites in the process. This study suggests the potential for bioremediation in environments contaminated with flame retardants (Arbeli & Ronen, 2003).
Mechanochemical Degradation
Zhang et al. (2012) investigated the mechanochemical (MC) destruction of Tetrabromobisphenol A (TBBPA) as a non-combustion technology. They found that TBBPA can be effectively destroyed and debrominated by co-grinding with calcium oxide or a mixture of iron powder and quartz sand. This process offers a promising method for the safe disposal of TBBPA-containing wastes (Zhang et al., 2012).
Advanced Oxidation Processes and Toxicity
Koc-Jurczyk et al. (2022) studied the impact of advanced oxidation processes on the toxicity of TBBPA solutions. Their work provides insights into the transformation and potential toxicity mitigation of TBBPA in wastewater treatment processes (Koc-Jurczyk et al., 2022).
Analytical Method Development for Detection in Human Serum
Hayama et al. (2004) developed a method for determining TBBPA in human serum using liquid chromatography-electrospray ionization tandem mass spectrometry. This analytical method provides a way to monitor the presence of TBBPA in human biological samples (Hayama et al., 2004).
Sorption Kinetics and Thermodynamics on Carbon Nanotubes
Fasfous, Radwan, and Dawoud (2010) reported on the sorption kinetics, equilibrium, and thermodynamics of TBBPA on multiwalled carbon nanotubes. Their findings contribute to understanding the environmental behavior and potential removal techniques for TBBPA in various settings (Fasfous, Radwan, & Dawoud, 2010).
Electrochemical Sensor Development
Research by Shen et al. (2018) focused on creating an electrochemical sensor for TBBPA detection. They developed a polydopamine imprinted sensor that showed great promise in sensitivity and selectivity, potentially useful for environmental monitoring (Shen et al., 2018).
Immunoassay for Environmental Detection
Xu et al. (2012) developed a sensitive and selective enzyme-linked immunosorbent assay (ELISA) for detecting TBBPA in environmental matrices. This assay could significantly contribute to screening for TBBPA pollution in various ecosystems (Xu et al., 2012).
Proteogenomics Identification of Degraders
A study by Macêdo et al. (2022) used proteogenomics to identify microorganisms actively degrading TBBPA in anaerobic bioreactors. This approach provides a deeper understanding of the microbial degradation pathways of TBBPA in wastewater treatment (Macêdo et al., 2022).
Transformation by Rhodococcus jostii
Xu et al. (2018) studied the transformation of TBBPA by the bacterium Rhodococcus jostii RHA1, finding that it rapidly converts TBBPA into less toxic forms. This research contributes to our understanding of bioremediation possibilities for TBBPA-contaminated environments (Xu et al., 2018).
Anaerobic-Aerobic Microbial Degradation
Ronen and Abeliovich (2000) investigated the biodegradation of TBBPA in anaerobic sediment, followed by aerobic degradation of the resulting metabolites. This study demonstrates the feasibility of using a sequential anaerobic-aerobic process for complete degradation in contaminated soils (Ronen & Abeliovich, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORPZCZECFIRK-ZGFLEIAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([13C]1=[13CH][13C](=[13C]([13C](=[13CH]1)Br)O)Br)[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016852 | |
| Record name | 3,3',5,5'-Tetrabromobisphenol A-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetrabromobisphenol A-13C12 | |
CAS RN |
1352876-39-1 | |
| Record name | 3,3',5,5'-Tetrabromobisphenol A-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

